molecular formula C13H11N5O B12479395 1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone

1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone

Cat. No.: B12479395
M. Wt: 253.26 g/mol
InChI Key: DDFNFNYGWFFCLE-UHFFFAOYSA-N
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Description

1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone typically involves the reaction of 4-amino-2H-pyrazolo[3,4-d]pyrimidine with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone involves its interaction with specific molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of the kinases, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable compound for targeted cancer therapy research .

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

1-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]ethanone

InChI

InChI=1S/C13H11N5O/c1-8(19)9-2-4-10(5-3-9)17-12-11-6-16-18-13(11)15-7-14-12/h2-7H,1H3,(H2,14,15,16,17,18)

InChI Key

DDFNFNYGWFFCLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=NN3

Origin of Product

United States

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